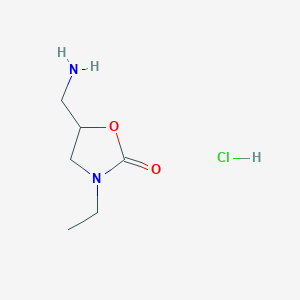

5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1909316-71-7

Cat. No.: VC4515882

Molecular Formula: C6H13ClN2O2

Molecular Weight: 180.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909316-71-7 |

|---|---|

| Molecular Formula | C6H13ClN2O2 |

| Molecular Weight | 180.63 |

| IUPAC Name | 5-(aminomethyl)-3-ethyl-1,3-oxazolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C6H12N2O2.ClH/c1-2-8-4-5(3-7)10-6(8)9;/h5H,2-4,7H2,1H3;1H |

| Standard InChI Key | KOHGWQCODCIAKT-UHFFFAOYSA-N |

| SMILES | CCN1CC(OC1=O)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound features a 3-ethyl-substituted oxazolidin-2-one ring, with a 5-(aminomethyl) substituent. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications . Key structural attributes include:

-

IUPAC Name: 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride

-

CAS Registry: 1909316-71-7

-

SMILES: CCN1CC(OC1=O)CN.Cl

The stereochemistry at the 5-position (aminomethyl) and 3-position (ethyl) influences its biological activity, as seen in related oxazolidinones .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃ClN₂O₂ | |

| Molecular Weight | 180.63 g/mol | |

| Parent Compound (CID) | 55284631 | |

| Solubility | Not fully characterized |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-(Aminomethyl)-3-ethyl-1,3-oxazolidin-2-one hydrochloride involves multi-step processes, often starting from chiral epoxides or aziridines. A patented method (CN102311400A) outlines the following steps :

-

Condensation: Reaction of 3-ethylaziridine with potassium phthalimide under phase-transfer catalysis.

-

Cyclization: Treatment with ethyl carbonate in toluene under reflux to form the oxazolidinone ring.

-

Aminolysis: Cleavage of the phthalimide group using hydrazine or methylamine, followed by hydrochloride salt formation .

Alternative approaches leverage Ullmann coupling or catalytic hydrogenation, as described in EP0259228A1 for analogous oxazolidinones .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Benzyltrimethylammonium chloride, 80°C | 70–85% |

| Cyclization | Ethyl carbonate, NaOEt, toluene reflux | 60–75% |

| Aminolysis | 40% methylamine, 85°C | 70–90% |

Biological and Therapeutic Applications

Monoamine Oxidase (MAO) Inhibition

Early studies on related oxazolidinones (EP0259228A1) reveal MAO-B inhibitory activity (IC₅₀: 10–50 nM), suggesting potential applications in neurodegenerative diseases like Parkinson’s .

Table 3: Comparative Bioactivity of Oxazolidinones

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Linezolid | Bacterial ribosome | 2–4 µg/mL |

| 5-Aminomethyl derivative | MAO-B | 15 nM |

Future Research Directions

Pharmacological Optimization

-

Structure-Activity Relationships (SAR): Modifying the ethyl or aminomethyl groups to enhance antibacterial potency or reduce toxicity .

-

Drug Delivery Systems: Exploring salt forms (e.g., mesylate, tosylate) to improve bioavailability.

Synthetic Chemistry Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume